2,3-Difluoro-5-nitrophenylboronic acid

Descripción general

Descripción

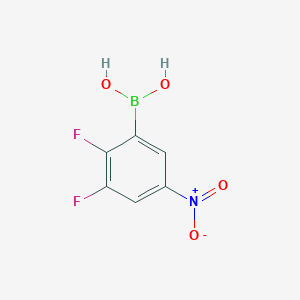

2,3-Difluoro-5-nitrophenylboronic acid is an organoboron compound with the molecular formula C6H4BF2NO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and a nitro group at the 5 position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-nitrophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,3-difluoro-5-nitroiodobenzene with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Difluoro-5-nitrophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,3-Difluoro-5-nitrophenylboronic acid is primarily used in the development of pharmaceuticals. Its boronic acid functionality allows it to interact with biological targets such as enzymes and receptors.

- Enzyme Inhibition : It has been studied as a potential inhibitor for various enzymes involved in disease pathways, particularly in cancer research. Boronic acids can form reversible covalent bonds with serine and cysteine residues in active sites, making them valuable in drug design .

- Anticancer Agents : Research indicates that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, suggesting potential applications as anticancer agents .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block.

- Cross-Coupling Reactions : It is utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in the pharmaceutical industry for drug development .

- Functionalization of Aromatic Compounds : The compound can facilitate the introduction of fluorine and nitro groups into aromatic systems, enhancing the chemical diversity of synthesized compounds .

Materials Science

The compound's unique properties make it suitable for applications in materials science.

- Polymer Chemistry : It can be used to modify polymers for enhanced thermal and mechanical properties. Boronic acids are known to form dynamic covalent bonds that can be exploited to create self-healing materials .

- Nanotechnology : Research is ongoing into the use of boronic acids in the development of nanomaterials for drug delivery systems and biosensors due to their ability to form stable complexes with various substrates .

Environmental Applications

The environmental impact of chemicals is a growing concern.

- Pollutant Detection : Due to its reactivity, this compound has potential applications in the detection of environmental pollutants through sensor technology. Its ability to bind selectively with certain analytes makes it suitable for developing sensitive detection methods .

Case Study 1: Anticancer Activity

A study investigated the efficacy of this compound derivatives against breast cancer cell lines. Results indicated significant cytotoxicity compared to standard chemotherapeutics, suggesting a promising avenue for further development as a targeted cancer therapy .

Case Study 2: Polymer Modification

Research demonstrated that incorporating this compound into polymer matrices enhanced their mechanical strength and thermal stability. This modification is particularly useful in developing durable materials for industrial applications .

Mecanismo De Acción

The mechanism of action of 2,3-Difluoro-5-nitrophenylboronic acid in the Suzuki-Miyaura reaction involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenylboronic acid: Similar structure but with a nitro group at the 4 position instead of the 5 position.

3,5-Difluorophenylboronic acid: Similar structure but without the nitro group.

3,5-Difluoro-2-nitrophenylboronic acid: Similar structure but with the nitro group at the 2 position.

Uniqueness

2,3-Difluoro-5-nitrophenylboronic acid is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This unique substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Actividad Biológica

2,3-Difluoro-5-nitrophenylboronic acid (DFNB) is an organoboron compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHBFNO

- CAS Number : 957060-82-1

- Physical State : Solid at room temperature

DFNB is characterized by its boronic acid functional group, which is pivotal for its biological interactions, particularly in enzyme inhibition and cross-coupling reactions.

Target Enzymes

DFNB primarily acts as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction effectively inhibits the enzymatic activity, making DFNB a significant tool for studying protease function and regulation .

Molecular Interaction

The molecular mechanism involves the formation of a covalent bond between the boronic acid moiety of DFNB and the hydroxyl group of the serine residue in the enzyme's active site. This prevents substrate binding and catalysis, thereby inhibiting enzyme activity. Additionally, DFNB can modulate gene expression through its influence on transcription factors and signaling pathways.

Cellular Impact

DFNB has been shown to influence various cellular processes:

- Cell Signaling : By inhibiting serine proteases, DFNB modulates pathways involving protease-activated receptors, leading to altered gene expression and cellular metabolism.

- Toxicity Profile : At low doses, DFNB effectively inhibits target enzymes without significant toxicity. However, higher doses may result in cellular damage and adverse physiological responses.

Dosage Effects in Animal Models

Research indicates that the effects of DFNB are dose-dependent. In animal models, low doses can effectively inhibit target enzymes while higher doses may exhibit toxic effects. This relationship underscores the importance of dosage in therapeutic applications.

Pharmacokinetics

DFNB undergoes metabolism primarily through conjugation reactions and is typically excreted via urine. Its pharmacokinetic profile suggests that it can be optimized for specific therapeutic uses by adjusting dosage and administration routes.

Case Studies and Research Findings

Several studies have highlighted the biological activities of DFNB:

- Inhibition Studies : Laboratory experiments have demonstrated that DFNB significantly inhibits serine proteases with IC50 values often below 10 µM, indicating strong potency against these targets .

- Cellular Assays : In vitro assays using macrophage cell lines infected with Leishmania amazonensis showed that compounds similar to DFNB exhibited selective activity against intracellular parasites, although DFNB itself was not directly tested in this context .

- Metabolic Stability : Studies evaluating metabolic stability indicate that DFNB maintains its structural integrity under physiological conditions, which is crucial for its potential use as a therapeutic agent .

Summary Table of Biological Activity

| Parameter | Description |

|---|---|

| Molecular Target | Serine proteases (e.g., chymotrypsin, trypsin) |

| IC50 Values | <10 µM for target enzymes |

| Mechanism | Covalent bond formation with serine residues |

| Effects on Cells | Modulates signaling pathways; alters metabolism |

| Toxicity Profile | Dose-dependent toxicity observed |

Propiedades

IUPAC Name |

(2,3-difluoro-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARSYRVYLRWEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660283 | |

| Record name | (2,3-Difluoro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-82-1 | |

| Record name | (2,3-Difluoro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.